molecular formula C9H8INO3 B1671901 m-Iodohippuric acid CAS No. 52386-94-4

m-Iodohippuric acid

Cat. No. B1671901
CAS RN: 52386-94-4
M. Wt: 305.07 g/mol
InChI Key: JFJVYCLGHWPODH-UHFFFAOYSA-N
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Description

M-Iodohippuric acid is a compound that has been labelled with radioactive iodine . It is used in the field of nuclear medicine for various purposes .


Synthesis Analysis

The synthesis of m-Iodohippuric acid involves an isotopic exchange reaction between the iodohippurate isomers and radioiodine . This reaction takes place in a molten state (160–170˚C) with no-carrier added . The process uses molten ammonium acetate (m.p. 114˚C) to control the formation of other labeling products .


Molecular Structure Analysis

The molecular structure of m-Iodohippuric acid can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model for display .


Chemical Reactions Analysis

The isotopic exchange reactions of radioiodine for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer . These reactions proceed by a nucleophilic second order substitution reaction .

Scientific Research Applications

Spectroscopy and Chemical Bonding Studies

One significant area of application for m-Iodohippuric acid is in the field of spectroscopy. Babushkina et al. (1996) reviewed investigations on iodo-benzoic acid, iodohippuric acid, and iodophenol derivatives through NQR, NMR, and emission Mössbauer spectroscopy. This research highlighted how intermolecular, intramolecular, and bifurcated O-H…I and O-H…O bonds influence the properties of iodine-carbon bonds, demonstrating the compound's utility in detailed chemical analysis and structural elucidation Babushkina, T. A., Goltyapin, Yu. V., & Gushchin, S. I. (1996).

Agricultural Applications

In the agricultural sector, Medrano-Macías et al. (2016) systematically reviewed the application of iodine in agriculture, considering its effect on plant growth, stress tolerance, and biofortification. Although this study focuses broadly on iodine, the insights could be extrapolated to the specific use of m-Iodohippuric acid as a source of iodine, suggesting potential benefits for improving crop resilience and nutritional content Medrano-Macías, J., Leija-Martínez, P., González-Morales, S., Juárez-Maldonado, A., & Benavides-Mendoza, A. (2016).

Biomedical Research

m-Iodohippuric acid's applications extend into the biomedical field, particularly in studies involving metabolism, distribution, and excretion of compounds. For instance, Borges et al. (2017) reviewed the bioavailability of (-)-epicatechin, discussing its absorption, metabolism, and the role of metabolites like hippuric acid and 3'-hydroxyhippuric acid, which are relevant to understanding how derivatives such as m-Iodohippuric acid could be metabolized and utilized in medical research Borges, G., Ottaviani, J. I., van der Hooft, J. J., Schroeter, H., & Crozier, A. (2017).

properties

IUPAC Name

2-[(3-iodobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVYCLGHWPODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200400
Record name Glycine, N-(3-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Iodohippuric acid

CAS RN

52386-94-4
Record name N-(3-Iodobenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52386-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuric acid, m-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052386944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(3-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
H Elias, CH Arnold, G Kloss - The International Journal of Applied Radiation …, 1973 - Elsevier
A new technique for iodine labelling of aromatic iodine compounds is described and applied to the preparation of 131 I-labelled m-iodohippuric acid (m-IHA). Being stored in saline …
Number of citations: 71 www.sciencedirect.com
K Wakisaka, Y Arano, T Uezono… - Journal of medicinal …, 1997 - ACS Publications
… of m-iodohippuric acid, we have developed a reagent for radioiodination of polypeptides with an ester bond to release a m-iodohippuric acid … high levels of m-iodohippuric acid in serum …
Number of citations: 39 pubs.acs.org
MS El-Shahawi, G El-Shaboury, MAM Aly… - Analytical sciences, 2003 - Springer
… The isotopic exchange reactions of radioiodine as 125I– for iodine-127 of o- and p-iodohippuric acid isomers occur more rapidly than m-iodohippuric acid isomer. These reactions …
Number of citations: 9 link.springer.com
M BARBOZA, NP SOSA de PEREIRA, SS Achando… - 2015 - flamingo.ipen.br
O ácido o-iodohippurico (hippuran) marcado com radionuclídeo do iodo é um dos radiofannacos usado com maior freqüência para avaliar a função renal. Prepararam-se conjuntos de …
Number of citations: 6 flamingo.ipen.br
G El-Shaboury, MAM Aly, M El-Tawoosy, A El-Nour… - 2000 - osti.gov
… reaction revealed that radioiodine as {sup 125}I{sup -} for iodine-127 of o{sup -} and p-iodo hippuric acid isomers exchange occurs more rapidly than iodine-127 of m-iodohippuric acid …
Number of citations: 2 www.osti.gov
Y Haratake, K Sano, C Fujioka, S Oshima… - Bioorganic & Medicinal …, 2023 - Elsevier
… overcome this problem, we designed an amyloid-targeted radioiodinated probe 1 with a metabolizable linkage (ester bond) to release of radiolabeled metabolites (m-iodohippuric acid) …
Number of citations: 3 www.sciencedirect.com
S Ellis, BS Walker - Journal of Biological Chemistry, 1942 - Elsevier
… strates: hippuric acid 0.02 M; hippuric acid 0.01 M and o-chlorohippuric acid 0.01 M; hippuric acid 0.01 M and o-iodohippuric acid 0.01 M; hippuric acid 0.01 M and m-iodohippuric acid …
Number of citations: 12 www.sciencedirect.com
Y Fujioka, S Satake, T Uehara, T Mukai… - Bioconjugate …, 2005 - ACS Publications
… of HML to release m-iodohippuric acid was only estimated by … estimate the release of m-iodohippuric acid prior to conjugation … the mechanism of releasing m-iodohippuric acid from HML-…
Number of citations: 25 pubs.acs.org
Y Arano, K Wakisaka, Y Ohmomo… - Journal of medicinal …, 1994 - ACS Publications
… Considering the high esterase activitylevels in many tissues,23 we designed a radioiodination reagent that would release m-iodohippuric acid according to the procedure in Scheme 1. …
Number of citations: 54 pubs.acs.org
H Akizawa, M Imajima, H Hanaoka… - Bioconjugate …, 2013 - ACS Publications
… organometallic rhenium compound in place of m-iodohippuric acid showed that a change in … is the only linkage available for liberating m-iodohippuric acid from Fab fragments. The …
Number of citations: 33 pubs.acs.org

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